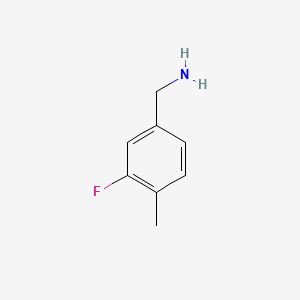

3-Fluoro-4-methylbenzylamine

描述

Structure

3D Structure

属性

IUPAC Name |

(3-fluoro-4-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAJNBJDLZPHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379118 | |

| Record name | 3-Fluoro-4-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-67-1 | |

| Record name | 3-Fluoro-4-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261951-67-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodological Advancements for 3 Fluoro 4 Methylbenzylamine

Established Synthetic Pathways

Traditional synthetic routes to 3-fluoro-4-methylbenzylamine rely on well-established transformations of functional group precursors, primarily through the reduction of nitro compounds or the direct amination of benzyl (B1604629) halides.

Reduction of Corresponding Nitro Compounds

A common and reliable method for the synthesis of benzylamines involves the reduction of the corresponding nitro functional group. In the case of this compound, the synthesis would commence with 3-fluoro-4-methyl-1-nitrobenzene. This precursor can be subjected to various reducing agents to convert the nitro group to an amine.

The reduction of aromatic nitro compounds is a versatile transformation that can be achieved using a variety of reagents and conditions. scientificupdate.com Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. google.com Chemical reducing agents are also widely employed, with popular choices including metals in acidic media (e.g., tin, iron, or zinc in hydrochloric acid) or metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst. google.com The choice of reducing agent can be critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule.

For the specific synthesis of a related compound, 3-fluoro-4-morpholinylaniline, a method involving the reduction of 3-fluoro-4-morpholinylnitrobenzene using sodium sulfide (B99878) has been reported, achieving a yield of 85%. google.com This suggests that similar sulfur-based reducing agents could be applicable for the reduction of 3-fluoro-4-methyl-1-nitrobenzene.

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H₂/Pd-C | Methanol or Ethanol, room temperature to 80°C, 1-50 atm H₂ | High efficiency, clean workup | Requires specialized hydrogenation equipment |

| Fe/HCl | Ethanol/Water, reflux | Inexpensive, effective | Stoichiometric amounts of metal, acidic waste |

| SnCl₂·2H₂O | Ethanol, reflux | Milder than Fe/HCl, good for sensitive substrates | Tin waste can be problematic |

| Na₂S/H₂O | Ethanol/Water, reflux | Can be selective | Can produce sulfur byproducts |

Direct Amination of Suitable Benzyl Halides

Another fundamental approach to synthesizing this compound is through the direct amination of a corresponding benzyl halide, such as 3-fluoro-4-methylbenzyl bromide or chloride. This nucleophilic substitution reaction involves the displacement of the halide by an amine source, typically ammonia (B1221849) or a protected form of ammonia.

This method is a straightforward way to form the carbon-nitrogen bond. The reaction is often carried out in a polar solvent, and a base is usually added to neutralize the hydrogen halide formed during the reaction. A common challenge with this method is the potential for over-alkylation, leading to the formation of secondary and tertiary amines as byproducts. To control the reaction and favor the formation of the primary amine, a large excess of ammonia is often used.

Innovations in Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more efficient, sustainable, and selective methods for the synthesis of benzylamines, including catalytic approaches, green chemistry principles, and stereoselective syntheses.

Catalytic Methods for Benzylamine (B48309) Synthesis

Modern catalytic methods offer significant advantages over traditional stoichiometric reactions, including higher efficiency, milder reaction conditions, and reduced waste. For the synthesis of benzylamines, catalytic hydrogenation of nitriles and reductive amination of aldehydes are prominent examples.

The catalytic hydrogenation of 3-fluoro-4-methylbenzonitrile (B68015) is a promising route to this compound. This reaction is typically carried out using heterogeneous catalysts like Raney nickel or rhodium, or homogeneous catalysts based on ruthenium. researchgate.net The choice of catalyst and reaction conditions can influence the selectivity towards the primary amine and minimize the formation of secondary and tertiary amine byproducts. researchgate.net

Reductive amination of the corresponding aldehyde, 3-fluoro-4-methylbenzaldehyde (B1272653), with an ammonia source followed by in-situ reduction of the resulting imine is another powerful catalytic method. biocompare.com Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. This one-pot procedure is highly efficient and avoids the isolation of the intermediate imine.

Table 2: Catalytic Systems for Benzylamine Synthesis

| Precursor | Catalytic System | Reducing Agent | Typical Solvent |

|---|---|---|---|

| 3-Fluoro-4-methylbenzonitrile | Raney Ni | H₂ | Methanol/Ammonia |

| 3-Fluoro-4-methylbenzonitrile | Rh/Al₂O₃ | H₂ | Tetrahydrofuran |

| 3-Fluoro-4-methylbenzaldehyde | Pd/C | H₂ | Methanol/Ammonia |

| 3-Fluoro-4-methylbenzaldehyde | Ti(OiPr)₄ | NaBH₄ | Ethanol |

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzylamines to develop more environmentally benign processes. walisongo.ac.id This includes the use of safer solvents, renewable starting materials, and catalytic methods to improve atom economy and reduce waste. rsc.org

For instance, the use of water as a solvent, biocatalysis, and energy-efficient reaction conditions such as microwave irradiation are being explored. rsc.org The direct amination of benzyl alcohols, which produces water as the only byproduct, is a particularly attractive green alternative to methods starting from benzyl halides. rsc.org While specific examples for this compound are not widely reported, the general methodologies are applicable.

Stereoselective Synthesis of Chiral Analogues

The development of methods for the stereoselective synthesis of chiral amines is of great importance in medicinal chemistry. mdpi.com For a molecule like this compound, the introduction of a stereocenter at the benzylic position would lead to chiral analogues.

Asymmetric synthesis of such compounds can be achieved through several strategies, including the asymmetric reduction of a corresponding imine or the use of chiral auxiliaries. nih.gov For example, the reduction of a prochiral imine derived from 3-fluoro-4-methylbenzaldehyde could be achieved using a chiral catalyst or a chiral reducing agent to yield an enantiomerically enriched product. nih.gov Frustrated Lewis pair (FLP) mediated monoselective C-F activation has also been reported as a method for the stereoselective synthesis of fluoroalkanes, which could potentially be adapted for the synthesis of chiral fluorinated benzylamines. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on 3 Fluoro 4 Methylbenzylamine

Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-Fluoro-4-methylbenzylamine. Through ¹H NMR, ¹³C NMR, and ¹⁹F NMR experiments, the chemical environment of each atom in the molecule can be mapped.

In a typical ¹H NMR spectrum, the protons of the methyl group (CH₃) would likely appear as a singlet, while the benzylic protons (CH₂) would also produce a singlet. The aromatic protons would exhibit more complex splitting patterns due to coupling with each other and with the fluorine atom. The integration of these signals would correspond to the number of protons in each environment.

The ¹³C NMR spectrum would provide information on the carbon skeleton. Each unique carbon atom in the this compound molecule would resonate at a characteristic chemical shift. The carbon atom attached to the fluorine would show a distinct coupling (J-coupling), resulting in a doublet, which is a key indicator of its position.

Furthermore, ¹⁹F NMR spectroscopy would show a single resonance for the fluorine atom, and its coupling with adjacent protons would provide further confirmation of the substitution pattern on the aromatic ring.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~2.3 | s | - | CH₃ |

| ¹H | ~3.8 | s | - | CH₂ |

| ¹H | 6.9 - 7.2 | m | - | Aromatic CH |

| ¹³C | ~15 | s | - | CH₃ |

| ¹³C | ~45 | s | - | CH₂ |

| ¹³C | 115 - 165 | m, d | J(C-F) | Aromatic C |

| ¹⁹F | -110 to -120 | m | - | Ar-F |

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

Determination of Molecular Mass and Fragmentation Patterns via Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation behavior, which can provide valuable structural information. The nominal molecular weight of this compound is 139.17 g/mol rdchemicals.comnih.gov.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. The fragmentation pattern would likely involve the loss of the amino group or cleavage of the benzylic bond. PubChemLite predicts several adducts for this compound, including [M+H]⁺ at m/z 140.08701 and [M+Na]⁺ at m/z 162.06895 uni.lu.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [C₈H₁₀FN]⁺ | 139.0797 | Molecular Ion (M⁺) |

| [C₈H₁₁FN]⁺ | 140.0870 | Protonated Molecule ([M+H]⁺) |

| [C₇H₇F]⁺ | 110.0532 | Loss of CH₂NH₂ |

| [C₈H₉F]⁺ | 124.0688 | Loss of NH₂ |

Note: This data is based on predicted fragmentation patterns and adduct formation.

Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

In GC analysis, the choice of a suitable column (e.g., a non-polar or medium-polarity capillary column) and temperature programming would be critical to achieve good separation from starting materials, byproducts, and solvents. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions.

For HPLC analysis, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol), often with an acid modifier, would typically be used. The purity would be determined by the relative area of the peak corresponding to this compound in the chromatogram.

Solid-State Structural Analysis through X-ray Crystallography

Derivatization and Structural Modification Studies for Enhanced Functionality

Amidation and Acylation Reactions of the Primary Amine Functionality

The primary amine group of 3-fluoro-4-methylbenzylamine serves as a versatile handle for a variety of derivatization reactions, most notably amidation and acylation. These reactions are fundamental in organic synthesis for the formation of stable amide bonds, which are prevalent in biologically active molecules. unimi.it

Amidation Reactions:

Amidation involves the reaction of this compound with a carboxylic acid or its activated derivative to form an N-(3-fluoro-4-methylbenzyl)amide. Direct condensation with a carboxylic acid can be achieved, often requiring high temperatures or the use of coupling agents to facilitate the dehydration process. nih.govsioc-journal.cn More commonly, activated carboxylic acid derivatives such as acyl chlorides or acid anhydrides are employed for a more facile and efficient reaction at milder conditions. libretexts.orglibretexts.org

For instance, the reaction of this compound with an acyl chloride, like ethanoyl chloride, is expected to proceed via a nucleophilic addition-elimination mechanism. libretexts.org The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to form the amide and releases a chloride ion. libretexts.org

A general scheme for this reaction is as follows:

R-COCl + H₂N-CH₂-C₆H₃(3-F)(4-CH₃) → R-CONH-CH₂-C₆H₃(3-F)(4-CH₃) + HCl

The resulting N-substituted amides can exhibit a wide range of biological activities, and this synthetic route is a cornerstone for generating libraries of compounds for drug discovery. unimi.it

Acylation Reactions:

Acylation is a broader term that includes amidation but also encompasses the introduction of other acyl groups. The primary amine of this compound can be acylated using various acylating agents. This transformation is crucial for modifying the electronic and steric properties of the amine, which can significantly impact its biological interactions.

| Acylating Agent | Expected Product | Reaction Conditions |

| Acyl Chloride (R-COCl) | N-(3-fluoro-4-methylbenzyl)amide | Typically in the presence of a base to neutralize HCl |

| Acid Anhydride ((RCO)₂O) | N-(3-fluoro-4-methylbenzyl)amide | Often requires heating or a catalyst |

| Carboxylic Acid (R-COOH) | N-(3-fluoro-4-methylbenzyl)amide | Requires coupling agents (e.g., DCC, EDC) or high temperatures |

This table is illustrative of general amidation and acylation reactions and the expected outcomes when applied to this compound.

Alkylation and Reductive Amination Strategies

Modification of the primary amine through alkylation introduces new substituents, leading to secondary or tertiary amines with altered properties.

Direct Alkylation:

Direct alkylation of this compound with alkyl halides can be challenging to control, often resulting in a mixture of mono- and di-alkylated products, as well as the potential for quaternary ammonium (B1175870) salt formation. masterorganicchemistry.com

Reductive Amination:

A more controlled and widely used method for N-alkylation is reductive amination. masterorganicchemistry.com This two-step, one-pot reaction involves the initial formation of an imine by reacting this compound with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary or tertiary amine. masterorganicchemistry.comorganic-chemistry.org

The general process is:

Imine Formation: R'-CHO + H₂N-CH₂-C₆H₃(3-F)(4-CH₃) ⇌ R'-CH=N-CH₂-C₆H₃(3-F)(4-CH₃) + H₂O

Reduction: R'-CH=N-CH₂-C₆H₃(3-F)(4-CH₃) + [H] → R'-CH₂-NH-CH₂-C₆H₃(3-F)(4-CH₃)

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the imine in the presence of the carbonyl starting material. masterorganicchemistry.com

| Carbonyl Compound | Reducing Agent | Expected Product |

| Formaldehyde | NaBH₃CN | N-methyl-(3-fluoro-4-methylbenzyl)amine |

| Acetaldehyde | NaBH₄ | N-ethyl-(3-fluoro-4-methylbenzyl)amine |

| Acetone | NaBH(OAc)₃ | N-isopropyl-(3-fluoro-4-methylbenzyl)amine |

This table provides examples of potential reductive amination reactions involving this compound.

Functionalization of the Aromatic Ring System

Further diversification of the this compound structure can be achieved by introducing additional substituents onto the aromatic ring through electrophilic aromatic substitution reactions. masterorganicchemistry.commsu.edu The position of the incoming electrophile is directed by the existing substituents: the fluorine, methyl, and aminomethyl groups.

The directing effects of the substituents are as follows:

Fluorine: A deactivating group that directs incoming electrophiles to the ortho and para positions. libretexts.org

Methyl group: An activating group that directs to the ortho and para positions. libretexts.org

Aminomethyl group (-CH₂NH₂): An activating group that directs to the ortho and para positions.

The interplay of these directing effects will determine the regioselectivity of the substitution. The most likely positions for substitution would be C2 and C6, which are ortho to the activating methyl and aminomethyl groups.

Potential electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.org

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen and a Lewis acid catalyst. msu.edu

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although these reactions can be complicated by the presence of the amine functionality.

Synthesis of Complex Heterocyclic Scaffolds Incorporating the this compound Moiety

The this compound unit can be incorporated into more complex heterocyclic structures, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Quinazolines:

Quinazolines and their derivatives are a class of nitrogen-containing heterocyclic compounds with a broad range of pharmacological properties. nih.gov One synthetic approach to quinazolines involves the reaction of a substituted benzylamine (B48309) with a 2-aminobenzaldehyde (B1207257) or a related derivative. organic-chemistry.org The this compound could potentially be used in such syntheses to produce novel quinazoline (B50416) structures.

Benzodiazepines:

Benzodiazepines are another important class of heterocyclic compounds, widely known for their therapeutic applications. nih.gov The synthesis of benzodiazepines often involves the condensation of an o-phenylenediamine (B120857) with a ketone. nih.gov While this compound is not a direct precursor in this specific route, derivatives of it could potentially be used in alternative synthetic strategies to construct benzodiazepine-like scaffolds. google.comnih.gov

Development of Structure-Activity Relationship (SAR) Libraries

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for the desired pharmacological effect. nih.govresearchgate.net

A library of derivatives of this compound can be synthesized using the reactions described above (amidation, alkylation, etc.) to explore the SAR. For example, a series of N-acyl derivatives could be prepared with varying acyl groups to probe the effect of size, lipophilicity, and electronic properties on a specific biological target. Similarly, modifications to the aromatic ring by introducing different substituents at various positions would provide insights into the spatial and electronic requirements for activity. Such studies are instrumental in the optimization of lead compounds to develop more potent and selective therapeutic agents. researchgate.netmdpi.com

Medicinal Chemistry and Pharmacological Research Applications

Design and Synthesis of Bioactive Derivatives

In the field of medicinal chemistry, 3-Fluoro-4-methylbenzylamine serves as a versatile building block for creating more complex molecules. The primary amine group allows for a variety of chemical transformations, including amidation, alkylation, and the formation of Schiff bases, enabling the introduction of different pharmacophores. The presence of the fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and increase the lipophilicity of the resulting derivatives, which can positively impact their pharmacokinetic profiles.

Researchers have explored the synthesis of various derivatives by modifying the core structure of this compound to interact with specific biological targets. These synthetic strategies are often guided by computational modeling and structure-activity relationship (SAR) studies to optimize the desired biological effect.

Investigation of Potential Biological Activities

While direct studies on the biological activities of this compound are not extensively documented, its derivatives have been the subject of research to evaluate their therapeutic potential across several areas.

The search for new antimicrobial agents is a critical area of pharmaceutical research. While specific studies focusing solely on derivatives of this compound are limited, the broader class of fluorinated benzylamines has been investigated for antibacterial and antifungal properties. The introduction of fluorine can alter the electronic properties of the molecule, potentially enhancing its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Chronic inflammation is a key factor in a multitude of diseases. Research into the anti-inflammatory potential of compounds derived from this compound is an emerging area. The rationale for this exploration lies in the ability of the fluorinated benzylamine (B48309) scaffold to be incorporated into molecules that can modulate inflammatory pathways.

A significant area of investigation for derivatives of this compound is in the realm of oncology. The focus has been on designing molecules that can selectively target pathways that are dysregulated in cancer cells.

The eukaryotic initiation factor 4E (eIF4E) is a key protein in the initiation of cap-dependent translation of mRNA, a process that is often hyperactivated in cancer, leading to the increased production of oncoproteins. nih.gov Consequently, eIF4E has emerged as a promising target for anticancer drug development. biorxiv.org The development of small-molecule inhibitors that can disrupt the function of eIF4E is an active area of research. nih.gov The this compound scaffold can be utilized in the design of compounds that aim to inhibit the eIF4E pathway, thereby suppressing tumor growth.

The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in cellular responses to stress and inflammation and is implicated in the progression of various cancers. medchemexpress.com Inhibition of p38 MAPK can lead to a reduction in tumor growth and metastasis. The structural framework of this compound can be incorporated into the design of novel p38 MAPK inhibitors. By optimizing the substituents on the phenyl ring and the benzylamine nitrogen, it is possible to develop potent and selective inhibitors of this key signaling protein.

Antineoplastic Activity and Cancer Therapeutic Research

Enzyme Interaction and Modulation Studies

Research into the biological activities of this compound has explored its interactions with specific enzyme systems, reflecting a broader interest in substituted benzylamines in medicinal chemistry.

Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) Interactions

While direct inhibitory data such as IC50 values for this compound against Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), is not extensively detailed in publicly available literature, the broader class of fluoro-substituted amine compounds has been a subject of investigation as SSAO/VAP-1 inhibitors. SSAO is an enzyme implicated in various physiological and pathological processes, including inflammation and vascular diseases. The inhibition of its catalytic activity is a therapeutic strategy being explored for conditions like atherosclerosis and fibrosis.

Research has been conducted on structurally related compounds. For instance, small-molecule inhibitors of VAP-1 have been shown to reduce the accumulation of certain myeloid cells in tumors, thereby attenuating tumor growth in animal models. nih.gov This highlights the therapeutic potential of targeting the catalytic activity of VAP-1/SSAO. The class of benzylamines, particularly those with halogen substitutions, has been a focus of structure-activity relationship studies for various amine oxidases.

Adenosine (B11128) Receptor (AR) Ligand Research

There is no direct evidence in the reviewed literature to suggest that this compound itself has been specifically studied as a ligand for adenosine receptors (ARs). However, the benzylamine structural motif is a key component in various known adenosine receptor ligands. For example, N6-benzyladenosine derivatives have been synthesized and evaluated for their affinity and selectivity for A3 adenosine receptors. nih.gov In these more complex molecules, the benzyl (B1604629) group plays a crucial role in receptor binding and selectivity.

Furthermore, 8-benzylaminoxanthines have been investigated as antagonists for the A2A adenosine receptor. nih.gov In these instances, the benzylamine moiety is part of a larger scaffold designed to interact with the orthosteric or allosteric sites of the receptor. The research on these related compounds indicates that while simple benzylamines are not typically potent AR ligands themselves, the benzylamine fragment is a valuable building block in the design of more complex and potent molecules targeting adenosine receptors.

Computational Chemistry and Molecular Modeling Approaches

Computational methods are integral to modern drug discovery and are applied to understand and predict the interactions of small molecules like this compound with biological targets.

Structure-Activity Relationship (SAR) Analysis

Specific structure-activity relationship (SAR) studies focused on this compound as an SSAO inhibitor are not prominently available. However, SAR studies have been performed on related classes of compounds, such as fluorine-substituted benzylamines, as inhibitors of other amine oxidases like monoamine oxidase B (MAO-B). nih.gov In such studies, the position and nature of substituents on the benzyl ring are systematically varied to determine their effect on inhibitory potency and selectivity. The presence of a fluorine atom, for example, can significantly alter the electronic properties of the molecule, influencing its binding affinity and interaction with enzyme active sites. nih.gov These general principles from related enzyme systems suggest that the fluorine and methyl groups of this compound are critical determinants of its potential biological activity.

Molecular Docking Simulations for Target Identification and Ligand Design

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. While specific molecular docking studies featuring this compound with SSAO/VAP-1 or adenosine receptors are not detailed in the available literature, this methodology has been widely applied to benzylamine-containing compounds and their interactions with various enzymes.

For example, docking studies have been successfully used to elucidate the binding modes of benzylamine-sulfonamide derivatives within the active site of MAO-B. nih.govresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Such computational approaches are invaluable for rationalizing observed SAR data and for guiding the design of new, more potent and selective inhibitors. The principles and methodologies are directly applicable to understanding how this compound might interact with potential protein targets.

Role in Agrochemical and Industrial Chemical Research

Intermediate in Agrochemical Synthesis

3-Fluoro-4-methylbenzylamine functions as an important raw material and intermediate in the chemical industry. lookchem.com The presence of a fluorine atom is significant, as the introduction of fluorine into molecules can enhance the efficacy of pesticides and herbicides. google.comrdchemicals.com Fluorine-containing pesticides often exhibit high selectivity, high activity, and low toxicity. google.com

While specific, publicly documented pathways detailing the use of this compound as a direct precursor in commercial agrochemicals are not abundant, the structural moiety is of clear relevance. For instance, the closely related compound, 3-fluoro-4-methylbenzonitrile (B68015), is a known fluorine-containing pesticide intermediate. google.comchemicalbook.com This indicates the utility of the 3-fluoro-4-methylphenyl group in the synthesis of agrochemically active compounds. The amine group in this compound provides a reactive site for further chemical modifications, allowing for its incorporation into larger, more complex target molecules.

Table 1: Related Compounds in Agrochemical Intermediate Synthesis

| Compound Name | CAS Number | Role |

|---|---|---|

| 3-Fluoro-4-methylbenzonitrile | 170572-49-3 | Fluorine-containing pesticide intermediate google.comchemicalbook.com |

Applications in Materials Science Research

In the field of materials science, fluorinated compounds are explored for their ability to create advanced materials and polymers with specific, desirable properties. rdchemicals.com The incorporation of fluorine can enhance thermal stability and chemical resistance in polymers. rdchemicals.com Technical service teams at chemical suppliers have experience in material science applications, suggesting the use of such intermediates in this research area. sigmaaldrich.com

Development of Specialty Chemical Products

This compound is primarily categorized and sold as a specialty chemical for research and development (R&D) and laboratory use. jk-sci.com It is considered an important raw material and intermediate for the synthesis of fine chemicals. lookchem.com Its role is that of a fundamental building block, from which more complex and specialized molecules are constructed. These resulting products may find use in various fields, including pharmaceuticals and agrochemicals. lookchem.com Chemical suppliers offer the compound for custom synthesis, indicating its role in the creation of novel or proprietary chemical products. finetechnology-ind.com

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 261951-67-1 rdchemicals.comfinetechnology-ind.comnih.gov |

| Molecular Formula | C8H10FN lookchem.comfinetechnology-ind.comnih.gov |

| Molecular Weight | 139.17 g/mol finetechnology-ind.comnih.gov |

Intellectual Property and Patent Landscape Analysis

Analysis of Patent Trends in Synthesis and Application

Patents related to 3-Fluoro-4-methylbenzylamine and structurally similar compounds primarily focus on two key areas: novel and efficient synthetic methodologies, and the incorporation of the 3-fluoro-4-methylbenzyl moiety into larger, biologically active molecules.

A significant trend in the synthesis of this compound precursors, such as 3-fluoro-4-methylbenzonitrile (B68015), is the development of cost-effective and industrially scalable processes. For instance, Chinese patent CN109400500B describes a preparation method for 3-fluoro-4-methylbenzonitrile, highlighting its role as a pesticide intermediate. google.com The patent emphasizes a move away from multi-step, hazardous reactions involving reagents like nitric acid and diazonium salts, towards more streamlined processes with higher yields and reduced environmental impact. google.com This indicates a commercial demand for this intermediate in the agrochemical industry, where fluorine-containing pesticides are valued for their high activity and selectivity. google.com

In the pharmaceutical arena, the this compound scaffold is a component of more complex molecules, particularly kinase inhibitors for cancer therapy. While patents may not always explicitly claim the synthesis of this compound itself, they often describe its use as a key building block. The patent literature for kinase inhibitors shows a consistent trend of utilizing substituted benzylamines to explore the chemical space around the active site of target enzymes. The fluorine atom, in particular, is often incorporated to modulate physicochemical properties such as metabolic stability and binding affinity.

Analysis of patent assignees indicates a strong focus on this and related compounds in regions with robust chemical and pharmaceutical manufacturing industries, particularly in China and the United States. The chronological trend shows an increasing number of patents involving fluorinated benzylamine (B48309) derivatives over the last two decades, correlating with the broader growth in the development of targeted therapies and specialized agrochemicals.

| Patent Number | Assignee | Focus of Patent | Relevance to this compound |

|---|---|---|---|

| CN109400500B | Shanghai Qixun Pharmaceutical Technology Co., Ltd. | Preparation method of 3-fluoro-4-methylbenzonitrile | Direct precursor to this compound, highlighting its use as an agrochemical intermediate. google.com |

| WO2004007457A2 | Amgen Inc. | Substituted benzylamine derivatives for therapeutic use | Demonstrates the general utility of substituted benzylamines in drug discovery. google.com |

| CN101337911A | Fuxin Aoruikai Fine Chemical Co., Ltd. | Method for preparing 3-fluoro-4-trifluoromethylbenzonitrile | Highlights the importance of fluorinated benzonitrile (B105546) intermediates for pharmaceuticals. google.com |

Freedom-to-Operate Assessments for Research and Development Initiatives

For any organization looking to utilize this compound in their research and development, a thorough freedom-to-operate (FTO) analysis is crucial. This assessment involves a detailed search and analysis of existing patents to ensure that a new product or process does not infringe upon the intellectual property rights of others.

The primary considerations for an FTO assessment concerning this compound would include:

Synthesis Routes: The patent landscape for the synthesis of fluorinated benzylamines and their precursors should be carefully examined. While older, classical synthetic methods may be in the public domain, newer, more efficient, and cost-effective methods are likely to be patented. The process described in CN109400500B for the synthesis of the nitrile precursor is a case in point. google.com Any new synthesis route for this compound would need to be sufficiently novel to avoid infringing on existing patents.

Intermediates and Derivatives: Even if the synthesis of this compound itself is not patented, its use to create a novel derivative could be blocked by broad patent claims on a class of compounds. For example, a patent claiming a genus of kinase inhibitors that includes a substituted benzylamine moiety could limit the ability to commercialize a new inhibitor that falls within that genus.

Specific Applications: Patents may exist that claim the use of this compound or closely related structures for a specific application, such as in a particular class of pesticides or as a component of a specific therapeutic agent.

A comprehensive FTO analysis would involve searching patent databases for claims covering the compound itself, its synthesis, and its use in various applications. This would help to identify potential patent barriers and inform strategic decisions, such as whether to pursue a license, design around existing patents, or challenge the validity of a patent.

Emerging Patentable Inventions and Novel Uses

The existing patent landscape suggests several avenues for new patentable inventions and novel applications of this compound.

One promising area is the development of novel, highly selective kinase inhibitors. The 3-fluoro-4-methylbenzyl group can be systematically incorporated into new molecular scaffolds to probe the binding pockets of various kinases. The specific substitution pattern of this amine may offer advantages in terms of selectivity and potency for specific kinase targets that have not yet been fully explored. Given the continued importance of kinase inhibitors in oncology and other therapeutic areas, novel compounds incorporating this moiety are likely to be patentable.

In the agrochemical sector, there is potential for the discovery of new classes of pesticides and herbicides derived from this compound. The patent for the precursor 3-fluoro-4-methylbenzonitrile already points to its utility in this field. google.com By derivatizing the amine group, it may be possible to create new active ingredients with improved efficacy, a broader spectrum of activity, or a more favorable environmental profile.

Furthermore, the unique electronic and steric properties imparted by the fluorine and methyl substituents could be leveraged in materials science. For example, this compound could be explored as a monomer or a modifying agent in the synthesis of novel polymers with specific thermal or optical properties.

| Field | Potential Invention/Novel Use | Rationale |

|---|---|---|

| Pharmaceuticals | Novel, selective kinase inhibitors for oncology | The 3-fluoro-4-methylbenzyl moiety can be used to optimize binding affinity and selectivity for specific kinase targets. |

| Agrochemicals | New classes of fungicides, insecticides, or herbicides | Derivatization of the amine group could lead to new active ingredients with improved performance. |

| Materials Science | Monomer for specialty polymers | The specific substitution pattern may impart desirable properties to new materials. |

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules is undergoing a paradigm shift with the advent of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for high-throughput screening of reaction conditions.

Continuous flow synthesis allows for the precise manipulation of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.govsemanticscholar.orgbeilstein-journals.orgnih.govmanchester.ac.uk For the synthesis of 3-Fluoro-4-methylbenzylamine and its derivatives, flow chemistry could enable safer handling of fluorinating agents and intermediates, which are often hazardous. semanticscholar.org The miniaturized nature of flow reactors also facilitates rapid optimization of reaction conditions, accelerating the discovery of novel synthetic routes. semanticscholar.org

Automated synthesis platforms, often incorporating robotics and artificial intelligence, are revolutionizing the way chemical libraries are generated. chemistryworld.comnih.govrsc.orgiktos.aiyoutube.com These platforms can perform a large number of reactions in parallel, enabling the rapid synthesis of a diverse range of this compound derivatives for screening in drug discovery programs. nih.govnih.gov The integration of automated synthesis with high-throughput screening can significantly shorten the drug discovery timeline. nih.gov The development of cartridge-based automated synthesizers further simplifies the process, making sophisticated synthesis accessible to a broader range of researchers. chimia.ch

| Technology | Potential Advantages for this compound Synthesis | Key Research Areas |

| Flow Chemistry | Enhanced safety in handling fluorinating agents, precise control over reaction parameters, improved scalability, and potential for telescoped reactions. nih.govsemanticscholar.org | Development of continuous flow processes for the fluorination and amination steps; integration of in-line purification and analysis. |

| Automated Synthesis | High-throughput synthesis of derivative libraries, rapid optimization of reaction conditions, and generation of diverse molecular scaffolds for drug discovery. rsc.orgnih.gov | Design of robotic platforms for the parallel synthesis of this compound analogs; development of AI-driven algorithms for reaction planning and optimization. iktos.aiyoutube.com |

Advanced Spectroscopic Probes and Imaging Agents

The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 nucleus, including its 100% natural abundance and high sensitivity, make it an excellent probe for biological systems. nih.gov Furthermore, the positron-emitting isotope fluorine-18 (B77423) is a cornerstone of Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in oncology and neuroscience.

Derivatives of this compound could be developed as novel ¹⁹F NMR spectroscopic probes to study biological processes. The chemical shift of the fluorine atom is highly sensitive to its local environment, providing valuable information about binding events and conformational changes in biomolecules. nih.gov

The development of ¹⁸F-labeled this compound analogs represents a promising avenue for creating new PET imaging agents. nih.govnih.govdiva-portal.org By attaching this fluorinated building block to molecules that target specific biological markers, such as receptors or enzymes overexpressed in diseases, researchers can visualize and quantify these targets in vivo. nih.govnih.gov This approach has significant potential for the early diagnosis of diseases and for monitoring the efficacy of therapeutic interventions. researchgate.net

Moreover, the fluorobenzyl moiety can be incorporated into fluorescent dyes to create probes for bioimaging. nih.govresearchgate.nethhmi.org The introduction of fluorine can modulate the photophysical properties of the dye, potentially leading to probes with improved brightness, photostability, and sensitivity. hhmi.org

| Imaging Modality | Potential Application of this compound Derivatives | Research Focus |

| ¹⁹F NMR Spectroscopy | Probing protein-ligand interactions and conformational changes in biological macromolecules. nih.gov | Synthesis of derivatives with optimized NMR properties and biological targeting moieties. |

| Positron Emission Tomography (PET) | Development of ¹⁸F-labeled radiotracers for in vivo imaging of disease-related biomarkers. nih.govnih.gov | Efficient radiosynthesis of ¹⁸F-labeled precursors and evaluation of their pharmacokinetic and pharmacodynamic properties. diva-portal.org |

| Fluorescence Imaging | Creation of novel fluorescent probes with tailored photophysical properties for cellular and in vivo imaging. nih.govresearchgate.net | Design and synthesis of fluorinated dyes with enhanced brightness, photostability, and target specificity. hhmi.org |

| Dual ¹H/¹⁹F MRI | Design of paramagnetic contrast agents containing fluorine for simultaneous anatomical and agent-specific imaging. mdpi.com | Synthesis of metal-chelated derivatives and evaluation of their relaxivity and fluorine signal. |

Next-Generation Therapeutic Agent Design and Development

Fluorinated building blocks are integral to modern drug discovery, with a significant percentage of approved drugs containing at least one fluorine atom. olemiss.edu The this compound scaffold offers a versatile platform for the design and development of next-generation therapeutic agents.

The strategic placement of the fluorine atom and methyl group on the benzylamine (B48309) core can influence the molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic profile. actascientific.com Medicinal chemists can leverage this scaffold to design inhibitors of enzymes, modulators of receptors, and other bioactive molecules. actascientific.com

Pharmacophore modeling and computational chemistry can be employed to design novel derivatives of this compound with enhanced potency and selectivity for specific biological targets. dovepress.comgrafiati.com By understanding the structure-activity relationships, researchers can rationally design molecules with improved therapeutic properties. The use of techniques like bioisosterism and scaffold hopping can further expand the chemical space around this core structure, leading to the discovery of novel drug candidates. actascientific.com

| Therapeutic Design Strategy | Application to this compound | Key Objectives |

| Structure-Based Drug Design | Utilization of the scaffold to design molecules that fit into the active site of a target protein. | Enhance binding affinity and selectivity. |

| Pharmacophore Modeling | Identification of the key chemical features required for biological activity to guide the design of new analogs. dovepress.comgrafiati.com | Optimize potency and reduce off-target effects. |

| Fragment-Based Drug Discovery | Use of the this compound core as a starting point for building more complex and potent drug candidates. | Identify novel binding interactions and develop lead compounds. |

| Scaffold Hopping | Replacement of a known active core with the this compound scaffold to discover new chemical series with improved properties. actascientific.com | Overcome patent limitations and improve drug-like properties. |

Collaborative Research Opportunities and Interdisciplinary Studies

The advancement of research on this compound and its applications will be significantly enhanced through collaborative and interdisciplinary efforts. The complexity of modern scientific challenges necessitates the integration of expertise from various fields.

Collaborations between synthetic chemists, medicinal chemists, biologists, and pharmacologists are crucial for the successful translation of basic research into clinical applications. acs.org Synthetic chemists can develop novel and efficient routes to this compound and its derivatives, while medicinal chemists can design and optimize these compounds for specific biological targets. Biologists and pharmacologists can then evaluate the efficacy and safety of these new molecules in relevant disease models.

Furthermore, interdisciplinary studies involving materials scientists could lead to the development of novel fluorinated polymers and materials with unique properties. nih.govnbinno.commdpi.com For instance, incorporating the this compound moiety into polymers could yield materials with enhanced thermal stability, chemical resistance, or specific surface properties.

Open innovation models and participation in scientific consortia can foster collaboration and accelerate progress. ldorganisation.com Sharing data, resources, and expertise among academic institutions, research foundations, and pharmaceutical companies can create a synergistic environment for discovery and innovation. ldorganisation.comhalocarbonlifesciences.com

| Area of Collaboration | Potential Interdisciplinary Projects | Expected Outcomes |

| Academia-Industry Partnerships | Joint drug discovery programs focusing on specific therapeutic areas. halocarbonlifesciences.com | Acceleration of the development of new medicines based on the this compound scaffold. |

| Chemistry and Biology | Integrated research on the design, synthesis, and biological evaluation of novel probes and therapeutic agents. acs.orgconsensus.app | A deeper understanding of the biological effects of fluorinated compounds and the identification of new therapeutic targets. |

| Chemistry and Materials Science | Development of advanced fluorinated materials for applications in electronics, coatings, and biomedical devices. nih.govnbinno.com | Creation of new materials with superior performance characteristics. |

| International Research Consortia | Large-scale initiatives to explore the chemical space of fluorinated compounds and their applications. ldorganisation.com | Establishment of best practices, shared resources, and a collaborative research community. |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-fluoro-4-methylbenzylamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination of precursors like 3-fluoro-4-methylbenzyl bromide (CAS 145075-44-1) . For optimization, reaction parameters such as temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium for cross-coupling) should be systematically tested. Evidence from analogous fluorinated benzylamine syntheses highlights the importance of inert atmospheres (N₂/Ar) to prevent oxidation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity.

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine ¹H/¹³C NMR and mass spectrometry (MS) . For example:

- ¹H NMR : The benzylic CH₂NH₂ group typically appears as a singlet near δ 3.8–4.2 ppm, while aromatic protons show splitting patterns dependent on fluorine’s para/ortho effects .

- MS : The molecular ion peak (M⁺) should align with the molecular weight (C₈H₁₀FN: 139.16 g/mol). High-resolution MS (HRMS) can resolve isotopic contributions from fluorine .

Q. What are the key challenges in purifying this compound, and how can they be addressed?

- Methodological Answer : Fluorinated amines often form stable salts or degrade under acidic conditions. Use neutral pH during extraction and avoid prolonged exposure to air. Techniques like distillation under reduced pressure (if volatile) or preparative HPLC (for polar impurities) are recommended. Evidence from similar compounds suggests that derivatization (e.g., Boc protection) can stabilize the amine during purification .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic and steric properties of this compound in catalytic reactions?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect increases the electrophilicity of the aromatic ring, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Steric effects from the methyl group at the 4-position may hinder ortho-substitution. Computational studies (DFT) can model charge distribution and predict regioselectivity . Experimental validation via Hammett plots or kinetic isotopic effects is advised.

Q. What strategies can resolve contradictions in reported spectroscopic data for fluorinated benzylamine derivatives?

- Methodological Answer : Cross-validate using multi-nuclear NMR (e.g., ¹⁹F NMR for fluorine environment) and X-ray crystallography . For example, discrepancies in aromatic proton shifts may arise from solvent effects or tautomerism. Refer to databases like PubChem for benchmark data , and replicate conditions from literature protocols (e.g., solvent, temperature) .

Q. How can computational chemistry predict the reactivity of this compound in drug discovery applications?

- Methodological Answer : Use molecular docking to assess binding affinity to biological targets (e.g., enzymes or receptors). QSAR models can correlate structural features (e.g., fluorine’s electronegativity, logP) with bioactivity. Evidence from antimalarial fluorinated quinoline derivatives demonstrates the utility of in silico screening to prioritize synthetic targets .

Q. What analytical techniques are critical for detecting trace impurities in this compound batches?

- Methodological Answer : Employ GC-MS or HPLC-MS with high-sensitivity detectors (e.g., Q-TOF). For halogenated byproducts, ICP-MS quantifies elemental contaminants. Method validation should include spike/recovery tests and adherence to ICH guidelines for limits of detection (LOD) .

Q. How do solvent and temperature affect the stability of this compound during long-term storage?

- Methodological Answer : Store under inert gases in amber vials at –20°C to minimize photodegradation and oxidation. Accelerated stability studies (40°C/75% RH for 1–3 months) can predict shelf life. Evidence from similar amines shows that aprotic solvents (e.g., acetonitrile) reduce decomposition compared to protic solvents .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。